molecular formula C6H3FIN3 B1444563 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1350653-23-4

5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No. B1444563
M. Wt: 263.01 g/mol
InChI Key: HSJHOTUQSLQXLL-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine is a member of the family of pyrazolopyridines . Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine is represented by the linear formula C6H3FIN3 .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine include a molecular weight of 263.01 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: The synthesis of fluorine-containing 5-amino-1,3-disubstituted pyrazoles, leading to the formation of 1H-pyrazolo[3,4-b]pyridines, has been characterized by spectral studies (Joshi, Pathak, & Garg, 1979).
  • Fluorinated Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Nucleosides: Research includes the synthesis of a set of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, considering them as mimetics of the putative transition state involved in adenosine deaminase activity (Iaroshenko et al., 2009).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Activities: A study on the antibacterial and antifungal activities of pyrazolo[3,4-b]pyridine derivatives shows promising results against various bacteria and fungi (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
  • Biomedical Applications Overview: A review covering over 300,000 1H-pyrazolo[3,4-b]pyridines, their diverse substituents, synthetic methods, and biomedical applications, provides comprehensive insight into the potential of these compounds (Donaire-Arias et al., 2022).
  • Antioxidant Properties: Novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives have shown significant antioxidant activities, indicating their potential in oxidative stress-related applications (Variya, Panchal, & Patel, 2019).

Chemical Properties and Applications

  • Microwave-Assisted Synthesis: The synthesis of 5-n-alkyl-cycloalkane[d]-pyrazolo[3,4-b]pyridines using microwave-assisted methods highlights an efficient and environmentally friendly approach (Gálvez, Quiroga, Insuasty, & Abonía, 2014).
  • Ultrasound-Promoted Synthesis: The utilization of ultrasound irradiation for the regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines offers an innovative approach for rapid and high-yield production (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Synthesis and Functionalization Techniques

  • Novel Synthesis Routes: Research includes the development of new synthesis techniques for 1H-pyrazolo[3,4-b]pyridines, highlighting the versatility and potential for creating a wide range of derivatives (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Future Directions

While specific future directions for 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine were not found in the search results, research into the synthesis and biomedical applications of pyrazolo[3,4-b]pyridine derivatives continues to be an active area of study .

properties

IUPAC Name

5-fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJHOTUQSLQXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735442
Record name 5-Fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine

CAS RN

1350653-23-4
Record name 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350653-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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